molecular formula C18H20N2O3S B2659190 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 942006-42-0

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

Cat. No.: B2659190
CAS No.: 942006-42-0
M. Wt: 344.43
InChI Key: XLCPTPXUDVYAFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide” were not found, similar compounds have been synthesized through various reactions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .

Scientific Research Applications

Anticancer and Radioprotective Applications

Compounds derived from benzenesulfonamide and quinoline have been synthesized and evaluated for their potential anticancer activities. Some of these compounds showed promising cytotoxic activity compared to reference drugs like doxorubicin. In particular, derivatives have exhibited interesting cytotoxic activities and, in some cases, in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008). Additionally, these compounds have been identified as potential inhibitors of various cancer cell lines, including HeLa, HCT-116, and MCF-7, with certain derivatives showing notable potency and inducing apoptotic pathways in cancer cells (Żołnowska et al., 2018).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis of novel quinoline and benzenesulfonamide derivatives for various applications. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating the versatility of these compounds in chemical synthesis (Dayan et al., 2013).

Antimicrobial Activity

Quinoline derivatives bearing a sulfonamide moiety have been explored for their antimicrobial properties, with some compounds displaying significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Diaconu et al., 2020).

Neuroprotective Properties

Certain benzenesulfonamide derivatives have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia. For example, NBQX, a benzo(F)quinoxaline derivative, has been shown to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCPTPXUDVYAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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